molecular formula C18H20N2O2S2 B3017843 2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole CAS No. 868218-03-5

2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole

Cat. No.: B3017843
CAS No.: 868218-03-5
M. Wt: 360.49
InChI Key: QWFIGUHBCLYMGI-UHFFFAOYSA-N
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Description

2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-methylbenzylthiol with a tosylated imidazole derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the substituents.

    Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the tosyl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound’s biological activity is often attributed to its ability to interfere with essential biochemical pathways in microorganisms, leading to their inhibition or death. The exact molecular targets and pathways can vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-iodobenzyl)thio)benzo[d]thiazole
  • 2-(benzylthio)benzo[d]oxazole
  • 2-(4-methylbenzyl)thio)benzo[d]thiazole

Uniqueness

2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2S2/c1-14-3-7-16(8-4-14)13-23-18-19-11-12-20(18)24(21,22)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFIGUHBCLYMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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